1,2-Dihydro-3H-1,2,4-triazol-3-one
Overview
Description
1,2-Dihydro-3H-1,2,4-triazol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C2H3N3O and its molecular weight is 85.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153380. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1H-1,2,4-triazol-5-ol, also known as 1,2-Dihydro-3H-1,2,4-triazol-3-one, is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
1H-1,2,4-triazol-5-ol interacts with its target, Carbonic Anhydrase 2, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme . This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The interaction of 1H-1,2,4-triazol-5-ol with Carbonic Anhydrase 2 affects the carbon dioxide hydration pathway . This can lead to changes in pH balance within the body. The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the compound’s solubility, lipophilicity, and hydrogen bonding capacity, potentially improving its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1H-1,2,4-triazol-5-ol’s action are largely dependent on its interaction with Carbonic Anhydrase 2. By inhibiting this enzyme, 1H-1,2,4-triazol-5-ol can affect the hydration of carbon dioxide, potentially leading to changes in cellular pH balance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-1,2,4-triazol-5-ol. For instance, the compound’s stability against metabolic degradation and its ability to form hydrogen bonds can be influenced by the pH and temperature of its environment
Biochemical Analysis
Biochemical Properties
1,2-Dihydro-3H-1,2,4-triazol-3-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves hydrogen bonding and dipole interactions, which stabilize the compound within the active sites of enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and electrostatic interactions, which stabilize the compound within the active sites of enzymes. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux within the cell. For instance, it can inhibit key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. Additionally, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell. This localization is essential for the compound’s interaction with its target biomolecules and the subsequent biochemical effects .
Properties
IUPAC Name |
1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSCEYDCZBRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074572 | |
Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-33-6 | |
Record name | 2,4-Dihydro-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazol-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazol-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the compound 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one?
A1: This compound, commonly known as Aprepitant, is a potent and selective substance P (neurokinin-1) receptor antagonist. [, ] Aprepitant exhibits therapeutic potential in addressing psychiatric disorders, inflammatory diseases, and emesis (vomiting). [, ] Research has focused on developing efficient manufacturing processes for this compound due to its therapeutic importance. [, ]
Q2: What are the key structural characteristics of Aprepitant?
A2: Aprepitant features a central 1,2-dihydro-3H-1,2,4-triazol-3-one ring. Its complex structure includes a morpholine ring, a fluorophenyl group, and two trifluoromethyl groups attached to a phenyl ring. [, , ] These substituents contribute to its specific binding affinity and pharmacological activity.
Q3: Have any novel polymorphs of Aprepitant been discovered?
A3: Yes, research has identified new crystalline polymorphs of Aprepitant, including a high-purity form designated as Form II. [] Polymorphs are crucial in pharmaceutical development as they can exhibit different physicochemical properties, impacting factors such as solubility, stability, and bioavailability. []
Q4: How does the structure of this compound derivatives influence their anti-acetylcholinesterase activity?
A4: Studies have explored the synthesis and anti-acetylcholinesterase activity of various 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates. [] The introduction of specific substituents at the 5-position of the triazole ring significantly impacts the compounds' ability to inhibit acetylcholinesterase, an enzyme crucial for nerve impulse transmission. [] This research highlights the potential of these compounds as insecticides and therapeutic agents for neurological disorders.
Q5: Are there any environmental concerns related to this compound derivatives?
A5: While the provided research doesn't directly address this aspect, one study investigates the biodegradation of 1H-1,2,4-triazole by a newly isolated bacterial strain, Shinella sp. NJUST26. [] Understanding the biodegradation mechanisms of related triazole compounds is crucial for assessing their environmental fate and potential risks. Further research on the environmental impact of specific this compound derivatives is necessary.
Q6: What synthetic strategies are employed to produce 1,2-dihydro-3H-1,2,4-triazol-3-ones?
A6: Research highlights the use of base-promoted cyclization reactions of N-Boc arylimidrazones as a versatile approach for synthesizing diverse 1,2-dihydro-3H-1,2,4-triazol-3-ones. [] Additionally, the rearrangement of 3,3-disubstituted 1-aryl-4,5-dihydro-5-oxo-3H-1,2,4-triazolium tetrafluoroborates offers another valuable synthetic route to access these compounds. [, ] The development of efficient and flexible synthetic methods is crucial for exploring the structure-activity relationships and therapeutic potential of these compounds.
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